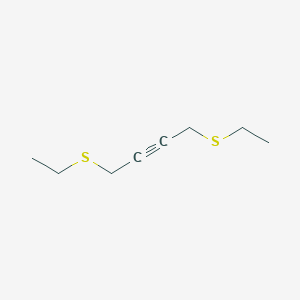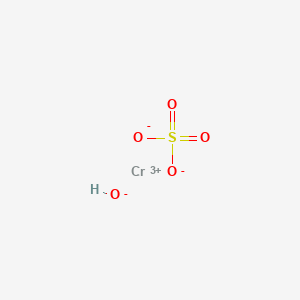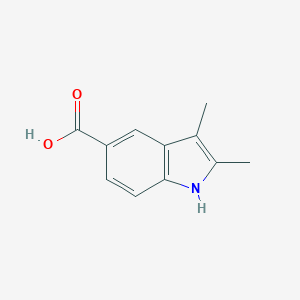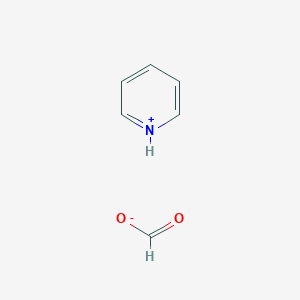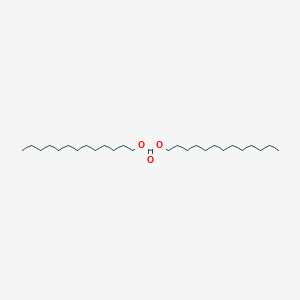
Bis(tridecan-1-yl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(tridecan-1-yl) carbonate, also known as BTC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a long-chain carbonate ester that can be synthesized through various methods.
Wirkmechanismus
Bis(tridecan-1-yl) carbonate is a long-chain carbonate ester that can interact with biological membranes. It has been shown to increase the fluidity of cell membranes and enhance the permeability of drugs across cell membranes. Bis(tridecan-1-yl) carbonate can also interact with proteins and enzymes, altering their activity and function.
Biochemische Und Physiologische Effekte
Bis(tridecan-1-yl) carbonate has been shown to have a low toxicity and is not mutagenic or carcinogenic. It has been shown to have antioxidant properties and can protect against oxidative stress. Bis(tridecan-1-yl) carbonate has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(tridecan-1-yl) carbonate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a low toxicity and does not interfere with biological assays. However, Bis(tridecan-1-yl) carbonate has limited solubility in water and may require the use of organic solvents for certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Bis(tridecan-1-yl) carbonate. It has potential applications in drug delivery systems, as well as in the production of polymers and lubricants. Further research is needed to determine the optimal conditions for the synthesis and purification of Bis(tridecan-1-yl) carbonate. The interaction of Bis(tridecan-1-yl) carbonate with biological membranes, proteins, and enzymes should also be studied in more detail to better understand its mechanism of action. Finally, the potential toxicity and environmental impact of Bis(tridecan-1-yl) carbonate should be investigated to ensure its safe use.
Synthesemethoden
Bis(tridecan-1-yl) carbonate can be synthesized through the reaction of tridecanol with phosgene. The reaction produces Bis(tridecan-1-yl) carbonate and hydrogen chloride gas. The purity of Bis(tridecan-1-yl) carbonate can be improved through distillation and recrystallization. Other methods for synthesizing Bis(tridecan-1-yl) carbonate include the reaction of tridecanol with dimethyl carbonate and the reaction of tridecanol with diethyl carbonate.
Wissenschaftliche Forschungsanwendungen
Bis(tridecan-1-yl) carbonate has been studied extensively in scientific research due to its unique properties. It has been used as a solvent in various chemical reactions, as a lubricant in metalworking, and as a plasticizer in polymer production. Bis(tridecan-1-yl) carbonate has also been studied for its potential use in drug delivery systems, as it has been shown to have a high affinity for certain drugs and can enhance their solubility and bioavailability.
Eigenschaften
CAS-Nummer |
13784-55-9 |
|---|---|
Produktname |
Bis(tridecan-1-yl) carbonate |
Molekularformel |
C27H54O3 |
Molekulargewicht |
426.7 g/mol |
IUPAC-Name |
ditridecyl carbonate |
InChI |
InChI=1S/C27H54O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-27(28)30-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |
InChI-Schlüssel |
GKVQWKKFAVIRMY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOC(=O)OCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCOC(=O)OCCCCCCCCCCCCC |
Andere CAS-Nummern |
13784-55-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



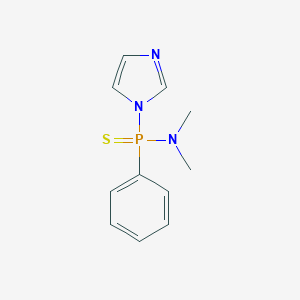
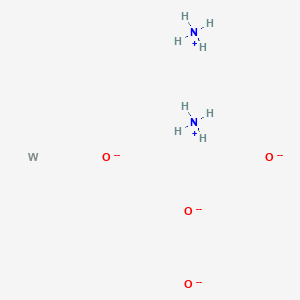
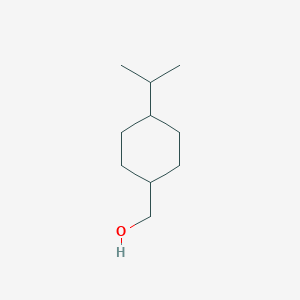
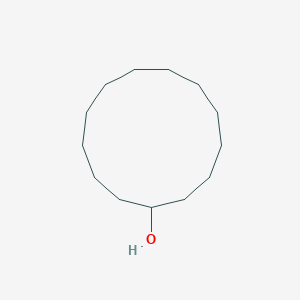
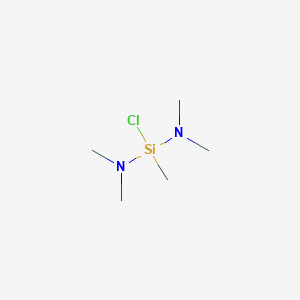
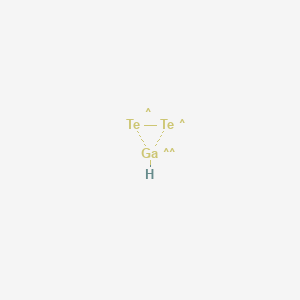
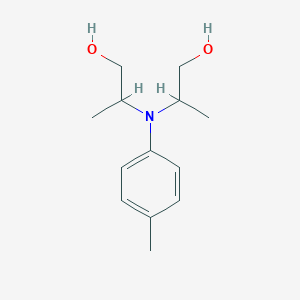
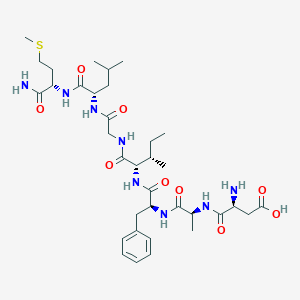
![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B77367.png)
